molecular formula C15H16FN3O3S B5737518 2-(N-methyl-4-fluorobenzenesulfonamido)-N-(pyridin-3-ylmethyl)acetamide

2-(N-methyl-4-fluorobenzenesulfonamido)-N-(pyridin-3-ylmethyl)acetamide

Cat. No.: B5737518
M. Wt: 337.4 g/mol
InChI Key: IOIAVFFQRJUOAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(N-methyl-4-fluorobenzenesulfonamido)-N-(pyridin-3-ylmethyl)acetamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of functional groups, including a sulfonamide, a pyridine ring, and an acetamide moiety, which contribute to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(N-methyl-4-fluorobenzenesulfonamido)-N-(pyridin-3-ylmethyl)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes:

    Preparation of N-methyl-4-fluorobenzenesulfonamide: This intermediate can be synthesized by reacting 4-fluorobenzenesulfonyl chloride with methylamine under basic conditions.

    Formation of N-(pyridin-3-ylmethyl)acetamide: This intermediate is prepared by reacting pyridine-3-carboxaldehyde with acetamide in the presence of a reducing agent such as sodium borohydride.

    Coupling Reaction: The final step involves coupling the two intermediates, N-methyl-4-fluorobenzenesulfonamide and N-(pyridin-3-ylmethyl)acetamide, using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include using advanced techniques such as continuous flow reactors, which allow for better control over reaction parameters and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(N-methyl-4-fluorobenzenesulfonamido)-N-(pyridin-3-ylmethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of the sulfonamide group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atom, with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Amines, thiols

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Substituted derivatives with amines or thiols

Scientific Research Applications

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in medicinal chemistry.

    Biology: It has been investigated for its potential as an enzyme inhibitor, targeting specific enzymes involved in disease pathways.

    Medicine: The compound shows promise as a lead compound in drug discovery, particularly for its potential anti-inflammatory and anticancer properties.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(N-methyl-4-fluorobenzenesulfonamido)-N-(pyridin-3-ylmethyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonamide group can form hydrogen bonds with active site residues of enzymes, inhibiting their activity. Additionally, the pyridine ring can engage in π-π interactions with aromatic residues, further stabilizing the compound-enzyme complex.

Comparison with Similar Compounds

Similar Compounds

  • 2-(N-methyl-4-chlorobenzenesulfonamido)-N-(pyridin-3-ylmethyl)acetamide
  • 2-(N-methyl-4-bromobenzenesulfonamido)-N-(pyridin-3-ylmethyl)acetamide
  • 2-(N-methyl-4-iodobenzenesulfonamido)-N-(pyridin-3-ylmethyl)acetamide

Uniqueness

2-(N-methyl-4-fluorobenzenesulfonamido)-N-(pyridin-3-ylmethyl)acetamide is unique due to the presence of the fluorine atom, which can significantly influence the compound’s chemical and biological properties. Fluorine atoms can enhance the compound’s metabolic stability, lipophilicity, and binding affinity to molecular targets, making it a valuable compound in drug discovery and development.

Properties

IUPAC Name

2-[(4-fluorophenyl)sulfonyl-methylamino]-N-(pyridin-3-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16FN3O3S/c1-19(23(21,22)14-6-4-13(16)5-7-14)11-15(20)18-10-12-3-2-8-17-9-12/h2-9H,10-11H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOIAVFFQRJUOAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)NCC1=CN=CC=C1)S(=O)(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>50.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49725697
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.